1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol
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Overview
Description
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a piperidine ring substituted with a pyrimidine moiety, which includes a chlorine atom at the 4th position and a methyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol typically involves the reaction of 4-chloro-5-methylpyrimidine with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the pyrimidine ring to a more saturated structure.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyrimidine ring can enhance binding affinity and selectivity towards these targets. The piperidine ring provides a scaffold that can interact with hydrophobic pockets in the target protein, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylamine
- (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine
- [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol
Uniqueness
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol is unique due to the specific positioning of the hydroxyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine and methyl groups on the pyrimidine ring also contributes to its distinct properties compared to similar compounds.
Biological Activity
1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ol, also known by its chemical name and CAS number 1289387-20-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by case studies and research findings.
The compound has the following chemical properties:
- Molecular Formula : C10H16Cl2N4
- Molecular Weight : 263.17 g/mol
- CAS Number : 1289387-20-7
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and liver cancer (HepG2) cells. For instance, a study reported IC50 values of 0.87–12.91 μM in MCF-7 cells, indicating potent cytotoxic effects compared to standard treatments like 5-Fluorouracil (5-FU) .
Antibacterial Activity
The antibacterial potential of this compound has also been evaluated. In studies involving various bacterial strains such as Salmonella typhi and Bacillus subtilis, the compound demonstrated moderate to strong inhibitory effects. The synthesized piperidine derivatives showed promising results as acetylcholinesterase inhibitors and were effective against urease, further supporting their therapeutic potential .
Bacterial Strain | Activity Level | Reference |
---|---|---|
Salmonella typhi | Moderate to Strong | |
Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition
The compound has shown efficacy in enzyme inhibition assays, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections. The most active compounds in these assays exhibited IC50 values as low as 0.63 μM for AChE inhibition .
Case Studies
- Synthesis and Evaluation of Derivatives : A study synthesized a series of pyrimidine derivatives including the target compound and evaluated their biological activities through various assays, confirming their potential as anticancer agents .
- In Silico Studies : Molecular docking studies have elucidated the interactions between the compound and target proteins, providing insights into its mechanism of action at a molecular level .
- Pharmacological Profiles : Research highlighted the pharmacological behavior of piperidine derivatives, which include not only anticancer properties but also hypoglycemic activity and diuretic effects, showcasing their versatility in therapeutic applications .
Properties
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-6-12-10(13-9(7)11)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQNYEQWVDELHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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